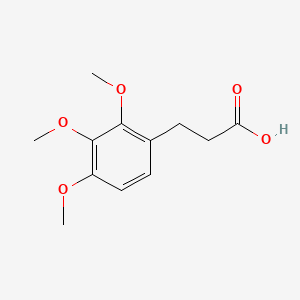

3-(2,3,4-Trimethoxyphenyl)propanoic acid

Description

Overview of Phenylpropanoic Acids in Biochemical Research

Phenylpropanoic acids, also known as hydrocinnamic acids, are a class of organic compounds characterized by a phenyl group attached to a propanoic acid chain. This structural framework is found in a variety of natural and synthetic compounds and serves as a versatile scaffold in medicinal chemistry and biochemical research. chemimpex.com

In biological systems, phenylpropanoic acid metabolism is integral to several processes. It is involved in the synthesis of essential amino acids like phenylalanine and tyrosine and plays a role in the degradation of xenobiotics. Furthermore, some derivatives have demonstrated antimicrobial and antifungal properties, highlighting their importance in plant defense mechanisms. nih.gov The broad utility of phenylpropanoic acids extends to various industries, where they are used as flavoring agents, fragrances, and preservatives in food and cosmetics. chemimpex.comwikipedia.org

The following table provides a summary of the general properties of phenylpropanoic acid:

| Property | Value |

| Chemical Formula | C₉H₁₀O₂ |

| Molar Mass | 150.177 g/mol |

| Appearance | White crystalline solid |

| Boiling Point | 280 °C (536 °F; 553 K) |

| Melting Point | 47 to 50 °C (117 to 122 °F; 320 to 323 K) |

| Solubility in water | 5.9 g/L |

Data sourced from Wikipedia wikipedia.org

Significance of Trimethoxyphenyl Moieties in Biologically Active Compounds

The presence of a trimethoxyphenyl (TMP) moiety in a molecule can significantly influence its biological activity. This functional group, consisting of a phenyl ring substituted with three methoxy (B1213986) groups, is a key pharmacophore in many compounds studied for their therapeutic potential. researchgate.net The specific arrangement of the methoxy groups on the phenyl ring can alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

For instance, the 3,4,5-trimethoxyphenyl moiety is a well-known feature of many potent anticancer agents that act as tubulin polymerization inhibitors. researchgate.netnih.gov These compounds bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells. researchgate.netnih.gov The TMP moiety is often essential for this interaction with tubulin. researchgate.net Research has shown that incorporating the TMP group into various molecular scaffolds can produce multi-target anticancer agents. nih.gov While much of the research has focused on the 3,4,5-substitution pattern, the varied positioning of the three methoxy groups offers a rich field for synthetic exploration and the development of new therapeutic agents. mdpi.com

Current Research Landscape Pertaining to 3-(2,3,4-Trimethoxyphenyl)propanoic Acid

The current body of scientific literature contains limited specific research on this compound. While extensive studies have been conducted on other isomers, particularly 3-(3,4,5-Trimethoxyphenyl)propanoic acid, the 2,3,4-substituted variant remains largely unexplored.

The interest in related compounds is evident from research into precursors such as (2,3,4-Trimethoxyphenyl)methanol, which is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). nbinno.com The specific arrangement of methoxy groups in this precursor is valued for its ability to introduce particular functionalities into more complex drug molecules. nbinno.com This suggests a potential for the 2,3,4-trimethoxyphenyl moiety to be a valuable component in the design of new therapeutic agents.

The lack of direct research on this compound presents an opportunity for future investigation. Given the known biological activities of phenylpropanoic acids and other trimethoxyphenyl-containing compounds, studies into the synthesis, characterization, and biological evaluation of this specific isomer could yield valuable scientific insights and potentially lead to the discovery of novel bioactive molecules.

Structure

3D Structure

Propriétés

IUPAC Name |

3-(2,3,4-trimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-15-9-6-4-8(5-7-10(13)14)11(16-2)12(9)17-3/h4,6H,5,7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPNYPCVRBRZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CCC(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186787 | |

| Record name | 3-(2,3,4-Trimethoxyphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33130-04-0 | |

| Record name | 2,3,4-Trimethoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33130-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,3,4-Trimethoxyphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033130040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,3,4-Trimethoxyphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,3,4-trimethoxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence and Isolation of 3 2,3,4 Trimethoxyphenyl Propanoic Acid from Natural Sources

Phytochemical Identification of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid

The identification of this compound from natural sources relies on established phytochemical analysis techniques. These methods are designed to extract, separate, and identify specific chemical constituents from complex plant matrices.

The isolation of this compound from plant material typically involves a multi-step process. A general methodology includes the extraction of the plant material with a solvent, followed by partitioning and chromatographic techniques to isolate the compound of interest.

For instance, in the case of Piper tuberculatum, the fruits are subjected to extraction with 95% ethanol. The resulting extract is then concentrated and delipidated using n-hexane. Following this, the extract is partitioned with ethyl acetate (B1210297). The fractions obtained are then subjected to column chromatography over silica (B1680970) gel, with elution by n-hexane/ethyl acetate mixtures of increasing polarity, to yield the purified this compound. researchgate.net Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), are then employed to confirm the structure of the isolated compound. researchgate.net

This compound has been identified as a constituent in several botanical genera, most notably within the Piperaceae family. It is found in herbs and spices, contributing to their chemical profiles. medchemexpress.com

Specifically, this compound is a known constituent of Piper longum (long pepper) and Piper retrofractum (Javanese long pepper). medchemexpress.comtargetmol.comshlmai.net The presence of this and other compounds like piperine (B192125) in Piper longum contributes to its use in traditional medicine. researchgate.netnih.govjetir.orgresearchtrend.net Phytochemical analyses of Piper retrofractum have also confirmed the presence of this compound among other amides, alkaloids, and lignans. cabidigitallibrary.orgresearchgate.net Furthermore, it has been isolated from the Amazonian plant Piper tuberculatum. researchgate.netscielo.br

Table 1: Botanical Distribution of this compound

| Botanical Genus | Species | Common Name | Family |

| Piper | longum | Long Pepper | Piperaceae |

| Piper | retrofractum | Javanese Long Pepper | Piperaceae |

| Piper | tuberculatum | Piperaceae |

Endogenous Presence and Metabolomic Context

Beyond its exogenous sources in plants, there is evidence suggesting the presence of related compounds in biological systems, highlighting a potential role in metabolic pathways.

While direct detection of this compound in human biofluids is not extensively documented, the study of metabolites is a key area of research for understanding exposure to various chemical compounds. epa.gov The Human Metabolome Database (HMDB) lists 3-(3,4,5-Trimethoxyphenyl)propanoic acid, a structural isomer, as a known human metabolite. This indicates that compounds of this class can be present and processed within the human body. hmdb.ca

The classification of 3-(3,4,5-Trimethoxyphenyl)propanoic acid as an endogenous metabolite suggests it can be part of the normal chemical processes within the body. medchemexpress.com Phenylpropanoic acids, the class to which this compound belongs, are known to be involved in various metabolic pathways. hmdb.ca For example, a related compound, 3-[4-methoxy-3-(sulfooxy)phenyl]propanoic acid, is a predicted human metabolite produced from the metabolism of 3-(3-hydroxy-4-methoxyphenyl)propanoic acid through a sulfation reaction. hmdb.ca This points to the potential for trimethoxylated phenylpropanoic acids to be substrates for metabolic enzymes in humans.

Synthetic Methodologies and Chemical Transformations of 3 2,3,4 Trimethoxyphenyl Propanoic Acid

De Novo Synthesis Pathways for 3-(2,3,4-Trimethoxyphenyl)propanoic Acid

The de novo synthesis of this compound typically commences from commercially available precursors, with the aromatic ring and the propanoic acid side chain being constructed through a series of well-established organic reactions. Common strategies involve the formation of an unsaturated intermediate, such as a cinnamic acid derivative, which is subsequently reduced to the desired saturated propanoic acid.

Precursor Compounds and Reaction Conditions

A prevalent precursor for the synthesis of this compound is 2,3,4-trimethoxybenzaldehyde (B140358). This aromatic aldehyde can be subjected to condensation reactions with reagents that provide the three-carbon side chain. Two classical methods for achieving this are the Perkin reaction and the Knoevenagel condensation. wikipedia.orgbyjus.comrsc.org

In the Perkin reaction , an aromatic aldehyde is condensed with an acid anhydride (B1165640), in the presence of the alkali salt of the corresponding acid, to yield an α,β-unsaturated aromatic acid. wikipedia.orgbyjus.com For the synthesis of the intermediate, (E)-3-(2,3,4-trimethoxyphenyl)acrylic acid, 2,3,4-trimethoxybenzaldehyde would be reacted with acetic anhydride and a weak base like sodium acetate (B1210297). iitk.ac.inlongdom.org

Alternatively, the Knoevenagel condensation offers another efficient route. rsc.org This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst like pyridine (B92270) or piperidine. ias.ac.insciencemadness.org The reaction between 2,3,4-trimethoxybenzaldehyde and malonic acid would produce the unsaturated dicarboxylic acid intermediate, which upon heating, undergoes decarboxylation to yield (E)-3-(2,3,4-trimethoxyphenyl)acrylic acid. sciencemadness.org

The final step in these synthetic pathways is the catalytic hydrogenation of the double bond in the acrylic acid side chain. This is typically achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere to yield the target compound, this compound. researchgate.net

Table 1: Key Reactions in the De Novo Synthesis of this compound

| Reaction | Precursors | Reagents and Conditions | Intermediate/Product |

| Perkin Reaction | 2,3,4-Trimethoxybenzaldehyde | Acetic anhydride, Sodium acetate, Heat | (E)-3-(2,3,4-Trimethoxyphenyl)acrylic acid |

| Knoevenagel Condensation | 2,3,4-Trimethoxybenzaldehyde | Malonic acid, Pyridine/Piperidine, Heat | (E)-3-(2,3,4-Trimethoxyphenyl)acrylic acid |

| Catalytic Hydrogenation | (E)-3-(2,3,4-Trimethoxyphenyl)acrylic acid | H₂, Pd/C | This compound |

Stereoselective Synthesis Approaches

The synthesis of chiral derivatives of this compound, where a stereocenter is introduced into the propanoic acid chain, requires stereoselective methods. While specific examples for this particular substituted phenylpropanoic acid are not extensively documented, established methodologies for the asymmetric synthesis of related chiral 3-phenylpropanoic acids can be applied.

One such approach involves the use of chiral auxiliaries , such as the Evans oxazolidinones. orgsyn.org In this method, the propanoic acid moiety is attached to a chiral auxiliary, which directs the stereoselective alkylation or other modifications at the α- or β-position of the propanoic acid chain. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.

Another strategy is crystallization-induced chiral inversion . This technique can be employed to resolve a racemic mixture of a chiral intermediate. For instance, a racemic α-bromo-3-phenylpropanoic acid derivative could be resolved by forming diastereomeric salts with a chiral amine. Under specific conditions, one diastereomer crystallizes, while the other remains in solution and epimerizes, eventually leading to a high yield of the desired enantiomer. acs.orgnih.gov

Enzymatic resolutions also present a powerful tool for obtaining enantiomerically pure compounds. Lipases, for example, can selectively hydrolyze one enantiomer of a racemic ester derivative, allowing for the separation of the unreacted enantiomer and the hydrolyzed product. researchgate.net

Derivatization and Analog Development of this compound

The carboxylic acid group of this compound serves as a versatile handle for a wide array of chemical modifications, enabling the synthesis of diverse derivatives and analogs.

Synthesis of Propanoic Acid Derivatives

The most common derivatizations of the propanoic acid moiety involve the formation of esters and amides.

Esterification can be readily achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.ukmasterorganicchemistry.comchemguide.co.ukceon.rsresearchgate.net The reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. chemguide.co.ukchemguide.co.uk

Amide bond formation can be accomplished by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common coupling agents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). growingscience.comnih.gov More recently, reagents like tris(2,2,2-trifluoroethyl) borate (B1201080) have been shown to be effective for direct amidation under mild conditions. organic-chemistry.org A general procedure for amide synthesis involves the direct coupling of the carboxylic acid and an amine in a suitable solvent, often with heating. rsc.org

Functional Group Modifications and Analog Generation

Beyond simple ester and amide formation, the propanoic acid chain and the trimethoxyphenyl ring can be further modified to generate a wider range of analogs. For instance, the carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in subsequent reactions, such as ether or ester formation.

Modifications on the aromatic ring, such as demethylation of one or more of the methoxy (B1213986) groups to the corresponding phenols, can also be performed. This would open up possibilities for further derivatization at the phenolic positions.

Biological Activities and Pharmacological Investigations of 3 2,3,4 Trimethoxyphenyl Propanoic Acid

In Vitro Assessments of Biological Efficacy

In vitro studies are crucial for the preliminary assessment of the biological effects of chemical compounds in a controlled laboratory setting. While direct in vitro data for 3-(2,3,4-Trimethoxyphenyl)propanoic acid is not extensively documented, research on related molecules offers a predictive framework for its potential biological profile.

The antioxidant potential of this compound has not been specifically reported. However, the antioxidant activity of phenolic and polyphenolic compounds is well-established, and derivatives of propanoic acid containing a 4-hydroxyphenyl group have been shown to possess antioxidant properties. For instance, in one study, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.net The most promising of these derivatives demonstrated potent antioxidant activity in the DPPH radical scavenging assay. researchgate.net This suggests that the presence of hydroxyl and methoxy (B1213986) groups on the phenyl ring can contribute to antioxidant effects, although the specific activity of the 2,3,4-trimethoxy substitution pattern remains to be determined.

There is currently a lack of specific studies on the anti-inflammatory properties of this compound. However, research into compounds with similar structural features, such as the 3,4,5-trimethoxybenzyl moiety, has indicated potential anti-inflammatory activity. This moiety has been found in compounds that act as selective cyclooxygenase-2 (COX-2) inhibitors. mdpi.com The enzyme cyclooxygenase is responsible for the production of prostaglandins, which are key mediators of inflammation. mdpi.com COX-1 is a constitutive enzyme involved in physiological functions, while COX-2 is inducible and its expression is increased during inflammation. mdpi.com The conjugation of non-steroidal anti-inflammatory drugs (NSAIDs) with 3,4,5-trimethoxybenzyl alcohol has been shown to enhance their anti-inflammatory activity, with some derivatives showing significant inhibition of COX-2. mdpi.com For example, a ketoprofen (B1673614) derivative with this modification was found to inhibit COX-2 by 94%. mdpi.com

Furthermore, a synthetic chalcone (B49325), E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, has been shown to exert significant anti-inflammatory effects by inducing the expression of heme oxygenase-1 (HO-1), an enzyme that protects cells from inflammation. nih.gov This compound also reduced the upregulation of COX-2. nih.gov These findings suggest that the trimethoxyphenyl group could be a key pharmacophore for anti-inflammatory activity, though direct evidence for this compound is needed.

The antimicrobial properties of this compound have not been specifically detailed in the available literature. However, related compounds have been investigated for their effects against various microbial pathogens.

Specific data on the antibacterial activity of this compound, including its spectrum of activity and minimum inhibitory concentrations (MICs), are not currently available. Research on other derivatives of propanoic acid has shown a potential for antibacterial effects. For example, a series of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated structure-dependent antimicrobial activity against a panel of multidrug-resistant bacterial pathogens. mdpi.com Certain compounds within this series, particularly those containing heterocyclic substituents, exhibited the most potent and broad-spectrum antimicrobial activity. mdpi.com This indicates that the propanoic acid scaffold can be a viable starting point for the development of new antibacterial agents, although the contribution of the 2,3,4-trimethoxyphenyl substitution is yet to be explored.

There is no specific information available regarding the antifungal efficacy of this compound. However, studies on structurally related compounds suggest that the trimethoxyphenyl moiety may be associated with antifungal properties. For instance, 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene (TMPN) was found to be fungicidal against a wide range of fungal strains, including those resistant to existing antifungal drugs. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) ratios were low, indicating a potent fungicidal effect.

In other research, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown significant activity against drug-resistant Candida species, including Candida auris, with MIC values ranging from 0.5 to 64 µg/mL. phcogj.com These findings underscore the potential of the propanoic acid structure in the design of novel antifungal agents, though the specific role of the 2,3,4-trimethoxyphenyl substitution requires investigation.

While there is no direct research on the antileishmanial activity of this compound, a study on its isomer, 3-(3,4,5-trimethoxyphenyl)propanoic acid (TMPP), has demonstrated notable efficacy against Leishmania amazonensis. researchgate.netscielo.br This compound, isolated from the fruits of Piper tuberculatum, was evaluated in vitro against the promastigote form of the parasite. researchgate.netscielo.br

The study revealed that TMPP exhibited a dose-dependent leishmanicidal effect. scielo.br After 96 hours of incubation, the 50% inhibitory concentration (IC50) was determined to be 145 µg/mL. scielo.br This finding suggests that the trimethoxyphenyl propanoic acid structure is a promising scaffold for the development of new antileishmanial drugs. Further research is needed to determine if the 2,3,4-trimethoxy substitution pattern confers similar or enhanced activity.

Table 1: In Vitro Antileishmanial Activity of 3-(3,4,5-Trimethoxyphenyl)propanoic acid (TMPP) against Leishmania amazonensis Promastigotes

| Compound | Parasite Strain | Parasite Stage | Incubation Time (hours) | IC50 (µg/mL) |

| 3-(3,4,5-Trimethoxyphenyl)propanoic acid | Leishmania amazonensis | Promastigote | 96 | 145 |

Data from Ferreira et al. (2010).

Anticancer and Antiproliferative Studies

Comprehensive searches of chemical and biomedical databases have yielded no specific data on the anticancer and antiproliferative properties of this compound. Consequently, its effects on cancer cell lines and its potential molecular targets in neoplasia have not been characterized.

Cytotoxic Effects on Cancer Cell Lines

There are no available studies reporting the cytotoxic effects or IC₅₀ values of this compound against any cancer cell lines. Research has focused on derivatives and analogues with different substitution patterns of the methoxy groups on the phenyl ring, but not on this specific compound.

Molecular Targets and Cellular Pathways in Neoplasia

Due to the lack of research, the molecular targets and cellular pathways that could be modulated by this compound in cancer cells are unknown. While other trimethoxyphenyl-containing compounds have been investigated as inhibitors of tubulin polymerization, there is no evidence to suggest that this compound acts on this or any other neoplastic pathway.

In Vivo Pharmacological Profiling

There is no published data from in vivo studies for this compound. The pharmacological profile, including its effects in preclinical models and systemic biological responses, has not been evaluated.

Assessment in Preclinical Models

No preclinical studies using animal models to assess the efficacy or biological activity of this compound have been found in the scientific literature.

Systemic Biological Responses

Information regarding the systemic biological responses to the administration of this compound is not available, as no in vivo research has been conducted.

Molecular Mechanisms of Action and Structure Activity Relationship Studies

Investigation of Molecular Targets and Ligand Interactions

Detailed investigations into the molecular targets and specific ligand interactions of 3-(2,3,4-Trimethoxyphenyl)propanoic acid have not been documented in the available scientific literature. To elucidate its pharmacological profile, comprehensive studies are required.

Receptor Binding and Enzyme Inhibition Profiles

Currently, there is no publicly available data detailing the receptor binding affinities or enzyme inhibition profiles of this compound. To ascertain its potential therapeutic effects, it would be necessary to screen the compound against a wide array of biological targets. This would typically involve:

Receptor Binding Assays: These assays would determine the affinity of the compound for various receptors, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

Enzyme Inhibition Assays: These studies would assess the ability of the compound to inhibit the activity of key enzymes implicated in disease pathways.

Without such experimental data, any discussion of its receptor binding or enzyme inhibition profile would be purely speculative.

Interaction with Cellular Signaling Pathways

The effect of this compound on cellular signaling pathways remains uninvestigated. Research in this area would be essential to understand the downstream consequences of any potential receptor binding or enzyme inhibition. Key signaling pathways that are often modulated by phenylpropanoic acid derivatives and would be pertinent to investigate include:

MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival.

PI3K/Akt/mTOR Pathway: A critical pathway in regulating cell growth, metabolism, and survival.

NF-κB Signaling Pathway: A key regulator of inflammatory responses.

Future research should focus on cellular-based assays to determine if this compound modulates these or other critical signaling cascades.

Structure-Activity Relationship (SAR) of this compound and its Analogs

A critical aspect of drug discovery is understanding the relationship between a compound's chemical structure and its biological activity. For this compound, no specific structure-activity relationship (SAR) studies have been published. The following subsections outline the standard approaches that would be necessary to establish these relationships.

Impact of Substituent Position and Nature on Biological Activity

Systematic modification of the this compound scaffold would be required to understand the impact of its substituents. Key areas of investigation would include:

Phenyl Ring Substituents: The positioning of the three methoxy (B1213986) groups on the phenyl ring is a defining feature. SAR studies would involve synthesizing and testing analogs with methoxy groups at different positions (e.g., 2,4,5- or 3,4,5-trimethoxy) to determine the optimal substitution pattern for a given biological activity. Furthermore, the nature of the substituent could be varied (e.g., replacing methoxy with ethoxy, hydroxyl, or halogen groups) to probe the electronic and steric requirements for activity.

Propanoic Acid Chain: Modifications to the propanoic acid side chain, such as altering its length, introducing unsaturation, or adding substituents, would provide insights into the importance of this moiety for target interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. At present, no QSAR models for this compound and its analogs have been reported.

To develop a QSAR model, a dataset of structurally related compounds with experimentally determined biological activities would be required. Various molecular descriptors, which quantify different aspects of a molecule's structure (e.g., electronic, steric, and hydrophobic properties), would be calculated. Statistical methods would then be employed to build a predictive model. Such a model could be invaluable for designing new, more potent analogs and for predicting the activity of untested compounds.

Metabolic Fate and Biological Disposition of 3 2,3,4 Trimethoxyphenyl Propanoic Acid

Metabolic Pathways and Biotransformation

The biotransformation of xenobiotics, including compounds like 3-(2,3,4-Trimethoxyphenyl)propanoic acid, is a critical process that determines their biological activity and clearance from the body. While specific research on the metabolic fate of this compound is limited, insights can be drawn from the metabolism of structurally related compounds. The presence of methoxy (B1213986) groups and a propanoic acid side chain suggests that this compound is likely to undergo several enzymatic modifications.

Enzymatic Modifications

The metabolism of methoxy-substituted aromatic compounds often involves O-demethylation, a reaction catalyzed by cytochrome P450 enzymes. This process would convert the methoxy groups of this compound into hydroxyl groups, forming various hydroxylated metabolites. Additionally, the propanoic acid side chain may undergo modifications such as hydroxylation or conjugation reactions. Conjugation with glucuronic acid or sulfate (B86663) is a common pathway for increasing the water solubility of xenobiotics, thereby facilitating their excretion.

Metabolite Identification

To date, specific metabolites of this compound have not been extensively characterized in published literature. The identification of these metabolites would require in vivo or in vitro studies using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. Such studies would be crucial for a comprehensive understanding of its metabolic profile.

Impact on Endogenous Metabolic Networks

The introduction of a xenobiotic compound can perturb the delicate balance of endogenous metabolic networks. Understanding these interactions is key to elucidating the compound's broader physiological effects.

Correlation with Dysregulated Metabolic Pathways

The potential for this compound to influence metabolic pathways warrants investigation. Compounds with similar structural features have been shown to interact with various enzymatic pathways. Further research is needed to determine if this compound correlates with any dysregulated metabolic pathways, which could have implications for its therapeutic or toxicological profile.

Association with Specific Biochemical Clusters (e.g., propanoate metabolism)

Given its structure as a propanoic acid derivative, it is plausible that this compound could interact with pathways involved in propanoate metabolism. The propanoate metabolic pathway is a central hub in cellular metabolism, and any modulation of this pathway could have significant downstream effects. However, direct evidence for such an association is currently lacking and awaits further experimental validation.

Advanced Research Applications and Future Perspectives for 3 2,3,4 Trimethoxyphenyl Propanoic Acid

Potential as a Pharmaceutical Lead Compound

The structural backbone of 3-(2,3,4-Trimethoxyphenyl)propanoic acid is recognized as a valuable starting point for the development of new drugs, particularly in oncology. mdpi.comnih.gov Its core structure is analogous to the A-ring of potent natural antimitotic agents like Combretastatin A-4, which are known to interact with tubulin. nih.gov

Modern drug discovery initiatives have focused on synthesizing a variety of derivatives using the trimethoxyphenyl scaffold to enhance biological efficacy. nih.govacs.org A primary strategy involves designing and synthesizing new molecules that act as inhibitors of tubulin polymerization, a critical process for cell division, making it a prime target for anticancer therapies. nih.govnih.govnih.gov

Research efforts include the creation of novel compound series such as:

Pyridine (B92270) Derivatives: New series of trimethoxypyridine derivatives have been designed and synthesized to function as tubulin targeting agents. nih.gov

Chalcone-Benzimidazolium Salts: Hybrid compounds incorporating chalcone (B49325) units, trimethoxyphenyl groups, and substituted imidazole (B134444) moieties have been developed and evaluated for their cytotoxic activities. acs.org

Acrylonitrile (B1666552) Derivatives: A series of 2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitrile compounds were designed and synthesized to explore new anticancer drug candidates. akdeniz.edu.tr

Triazinone and Imidazolone Analogs: Novel analogues based on the trimethoxyphenyl structure have been synthesized and screened for their potential as anticancer agents, showing potent inhibition of β-tubulin polymerization. nih.govnih.gov

These initiatives systematically explore the structure-activity relationships (SAR) of the synthesized compounds to identify molecules with the most potent anti-proliferative effects. nih.govmdpi.com

The main therapeutic application for derivatives of this compound is in the treatment of cancer. nih.govakdeniz.edu.tr The mechanism of action for many of these compounds is the inhibition of tubulin polymerization, which disrupts the formation of microtubules. This interference with the cellular machinery leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death) in cancer cells. nih.govnih.gov

Studies have demonstrated significant cytotoxic activity of these derivatives against a range of human tumor cell lines. nih.govakdeniz.edu.tr For example, certain novel trimethoxyphenyl pyridine derivatives showed superior anti-proliferative activities against hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines when compared to the established tubulin inhibitor, colchicine (B1669291). nih.gov Similarly, acrylonitrile derivatives have shown high anticancer activity against human breast (MCF-7), prostate (PC-3), and ovarian (A2780) cancer cells. akdeniz.edu.tr

| Compound Class | Specific Derivative | Target Cancer Cell Line | Reported Activity (IC₅₀) | Source |

|---|---|---|---|---|

| Pyridine Derivative | Compound VI | Tubulin Polymerization | 8.92 nM | nih.gov |

| Pyridine Derivative | Compound VI | HepG-2 (Liver) | 3.25 µM | nih.gov |

| N-phenyl triazinone | Compound 9 | HepG2 (Liver) | 1.38 µM | nih.govnih.gov |

| N-pyridoyl triazinone | Compound 10 | HepG2 (Liver) | 2.52 µM | nih.govnih.gov |

| N-phenylthiazolyl triazinone | Compound 11 | HepG2 (Liver) | 3.21 µM | nih.govnih.gov |

| Chalcone-Benzimidazolium Salt | Compound 7f | HL-60 (Leukemia) | 0.83 µM | acs.org |

Material Science and Organic Optoelectronics Applications (if applicable)

Based on a review of available scientific literature, there are no significant research findings or applications of this compound in the fields of material science or organic optoelectronics. The research focus for this compound and its derivatives is overwhelmingly centered on its pharmacological potential.

Currently, there is no evidence to suggest that this compound is being utilized as a building block for the synthesis of advanced materials.

Emerging Research Directions and Gaps in Knowledge

While significant progress has been made in evaluating the anticancer potential of trimethoxyphenyl derivatives, several areas remain open for further exploration. nih.govnih.gov

The primary research focus for this compound derivatives has been their function as antimitotic agents that target tubulin. mdpi.comnih.gov However, the structural diversity of the synthesized analogues suggests they may interact with other biological targets, presenting an opportunity to discover novel therapeutic applications. ontosight.ai

Emerging research on other propanoic acid derivatives has highlighted potential antioxidant properties in addition to anticancer effects. mdpi.comnih.gov A significant gap in knowledge is the full biological activity spectrum of the extensive libraries of trimethoxyphenyl compounds that have been synthesized. nih.govnih.govacs.org Future research directions should include screening these compounds against a wider array of biological targets to uncover new mechanisms of action and potential treatments for other diseases beyond cancer. Further optimization of the existing scaffolds is also a crucial next step to enhance their potency and selectivity for preclinical development. mdpi.commdpi.com

Development of Advanced Synthetic Strategies

The synthesis of this compound is not extensively detailed in dedicated literature; however, advanced strategies can be devised based on established methods for its precursors and isomers. A key starting material for this synthesis is 2,3,4-trimethoxybenzaldehyde (B140358) or a related benzene (B151609) derivative.

A plausible synthetic pathway originates from pyrogallol (B1678534). The key steps would involve:

O-methylation: The initial step is the methylation of pyrogallol to form 1,2,3-trimethoxybenzene (B147658). This can be achieved using an alkylating agent like dimethyl sulfate (B86663) in the presence of a base. A patented method describes this O-alkylation reaction to achieve the trimethoxybenzene intermediate. google.com

Introduction of a Functional Group: A functional group must be introduced onto the 1,2,3-trimethoxybenzene ring to build the propanoic acid side chain. A common method is the Vilsmeier-Haack reaction, which uses a reagent like phosphorus oxychloride and dimethylformamide (DMF) to achieve formylation, yielding 2,3,4-trimethoxybenzaldehyde. google.com Another patented route involves bromination, cyanation, and subsequent hydrolysis of pyrogallol to synthesize the precursor 2,3,4-trimethoxybenzoic acid. google.comresearchgate.net

Chain Elongation: Starting from 2,3,4-trimethoxybenzaldehyde, the three-carbon propanoic acid side chain can be constructed through various organic reactions, such as the Knoevenagel or Perkin reactions to form an acrylic acid derivative (like 2,3,4-trimethoxycinnamic acid), followed by reduction of the double bond. tcichemicals.comnih.gov

Final Conversion: The resulting intermediate would then be converted to the final propanoic acid.

These multi-step syntheses, while conventional, can be optimized using advanced techniques such as flow chemistry for improved safety and yield, or novel catalytic systems to reduce reaction times and improve sustainability. The development of a direct and high-yield synthesis remains a key objective for facilitating further research into this compound.

Comprehensive Pharmacokinetic and Pharmacodynamic Profiling

Specific pharmacokinetic (PK) and pharmacodynamic (PD) profiles for this compound are not currently available in published literature. However, the potential biological activity can be inferred from studies on other molecules containing the 2,3,4-trimethoxyphenyl group. This moiety is being explored as a pharmacophore in medicinal chemistry, particularly in the development of anticancer agents.

Pharmacodynamic Insights from Related Compounds: Research into derivatives has shown that the 2,3,4-trimethoxyphenyl group can contribute to significant biological activity. For instance, a series of 2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitrile derivatives demonstrated notable in vitro anticancer activity against human breast (MCF-7), prostate (PC-3), and ovarian (A2780) cancer cell lines. akdeniz.edu.tr Similarly, phenstatin (B1242451) analogues incorporating a 2,3,4-trimethoxyphenyl moiety in place of the more common 3,4,5-trimethoxyphenyl group have been synthesized and evaluated for antiproliferative activities. documentsdelivered.comresearchgate.net While many of these modifications led to diminished activity, the research highlights the importance of the methoxy (B1213986) substitution pattern on the phenyl ring for biological effect, often related to interactions with targets like tubulin. documentsdelivered.comresearchgate.net

The table below summarizes the observed biological activities of various compounds that share the 2,3,4-trimethoxyphenyl structural feature, suggesting potential, though unconfirmed, pharmacodynamic roles for this compound itself or its future derivatives.

| Compound Class | Observed Biological Activity | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Phenylacrylonitrile Derivatives | In vitro anticancer activity against MCF-7, PC-3, and A2780 cell lines | Oncology | akdeniz.edu.tr |

| Indolephenstatin Analogues | Antimitotic and antiproliferative activities | Oncology | documentsdelivered.comresearchgate.net |

Pharmacokinetic Considerations: The pharmacokinetic profile of related arylpropionic acids has been studied. For example, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, a metabolite of dietary polyphenols, undergoes rapid metabolism and wide tissue distribution in rats. researchgate.netelsevierpure.com While structurally different, these studies suggest that propanoic acid derivatives can be readily absorbed and metabolized. The three methoxy groups on this compound would likely influence its lipophilicity and metabolic pathways, primarily through O-demethylation in the liver. A comprehensive PK/PD study of the title compound is a critical next step to determine its viability as a drug scaffold.

Clinical Translational Research Prospects

Currently, there is no documented clinical translational research for this compound. Its journey from a laboratory chemical to a potential clinical candidate is entirely prospective and depends on future preclinical research.

The primary prospect for this compound lies in its potential as a scaffold in drug discovery, particularly in oncology. The anticancer activity observed in acrylonitrile and phenstatin derivatives containing the 2,3,4-trimethoxyphenyl group suggests that this moiety is of interest for designing new therapeutic agents. akdeniz.edu.trdocumentsdelivered.com

Future Research Directions:

Lead Optimization: The propanoic acid itself could be used as a starting point for creating a library of derivatives, such as amides and esters, to explore structure-activity relationships (SAR) and identify lead compounds with enhanced potency and selectivity against cancer cell lines.

Target Identification: A crucial step would be to identify the specific molecular targets of any active derivatives. Given the activity of related trimethoxyphenyl compounds, tubulin polymerization is a probable target, but other mechanisms may be involved. documentsdelivered.com

In Vivo Studies: Promising lead compounds would need to be advanced into animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles in a living system. This is essential for establishing a proof-of-concept before any consideration for human trials.

The path to clinical translation is long, but the foundational chemistry and the biological activity of related structures provide a rationale for the inclusion of this compound in future drug discovery and development programs.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-(2,3,4-Trimethoxyphenyl)propanoic acid, and how do they influence experimental design?

- Answer : While detailed data for the 2,3,4-isomer is limited, analogous compounds (e.g., 3,4,5-trimethoxyphenyl derivatives) provide insights. Key properties include:

- Molecular weight : ~240.25 g/mol (similar to 3,4,5-isomer) .

- Solubility : Predicted moderate water solubility (~0.43 g/L) based on logP (1.75) and pKa (acidic ~3.87) .

- Thermal stability : Melting points for similar derivatives range between 102–120°C .

- Methodological note : Use reverse-phase HPLC for purification and solubility assays in buffer systems (e.g., PBS at pH 7.4) to optimize bioavailability studies.

Q. What synthetic routes are available for this compound?

- Answer : Synthesis typically involves:

- Step 1 : Protection of phenolic hydroxyl groups in precursor molecules (e.g., 2,3,4-trimethoxybenzaldehyde) using methylating agents .

- Step 2 : Aldol condensation or Grignard reactions to extend the carbon chain, followed by oxidation to the carboxylic acid .

- Step 3 : Deprotection under mild acidic conditions (e.g., HCl in dioxane) to yield the final product .

- Validation : Confirm purity via NMR (¹H/¹³C) and LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Answer : Contradictions may arise from:

- Isomeric impurities : Ensure structural verification via 2D-NMR to rule out 3,4,5-isomer contamination .

- Metabolic variability : Conduct species-specific pharmacokinetic studies (e.g., murine vs. human hepatocyte models) to assess metabolite profiles .

- Dose-dependent effects : Perform dose-response assays in cellular models (e.g., endothelial cells for cardiovascular studies) .

Q. What analytical techniques are recommended for characterizing this compound and its metabolites?

- Answer :

- Structural elucidation : High-resolution MS (HRMS) and ¹H/¹³C NMR for backbone confirmation .

- Metabolite profiling : UPLC-QTOF-MS coupled with isotopic labeling to track dehydroxylation and conjugation pathways (e.g., sulfate/glucuronide derivatives) .

- Quantitative analysis : Stable isotope dilution assays (SIDAs) using deuterated analogs as internal standards .

Q. How does the metabolic fate of this compound influence its potential as a disease biomarker?

- Answer :

- Key pathways : Hepatic metabolism via dehydroxylation (yielding dihydroxyphenyl derivatives) and conjugation (sulfation/glucuronidation) .

- Biomarker potential : Elevated plasma levels correlate with cardiovascular events (e.g., acute coronary syndrome) in clinical cohorts, suggesting utility in risk stratification .

- Validation : Longitudinal studies comparing pre- and post-event metabolite levels in patient plasma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.